![molecular formula C6H14N2O3P+ B14206730 1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium CAS No. 627543-93-5](/img/structure/B14206730.png)
1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dihydroxy(oxo)phosphanium group. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through the cyclization of 4-cyano-2-amino-1-butene with ammonia . The reaction typically involves the use of a solvent such as tetrahydrofuran and proceeds under mild conditions. The dihydroxy(oxo)phosphanium group can be introduced through subsequent reactions involving phosphorus oxychloride and water .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphates, phosphonates, and phosphines. These products are valuable intermediates in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium involves its strong basicity and nucleophilicity. The compound can act as a nucleophilic catalyst, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It can also form stable complexes with metal ions, enhancing its catalytic activity in various reactions . The molecular targets and pathways involved include the activation of electrophilic substrates and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another bicyclic compound with similar basicity and nucleophilicity.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A related compound with a different ring structure and reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium is unique due to its combination of strong basicity, nucleophilicity, and the presence of the dihydroxy(oxo)phosphanium group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
627543-93-5 |
|---|---|
Molekularformel |
C6H14N2O3P+ |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H12N2.HO3P/c1-2-8-5-3-7(1)4-6-8;1-4(2)3/h1-6H2;(H-,1,2,3)/p+1 |
InChI-Schlüssel |
UGOWBDOJQBDRBT-UHFFFAOYSA-O |
Kanonische SMILES |
C1CN2CCN1CC2.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
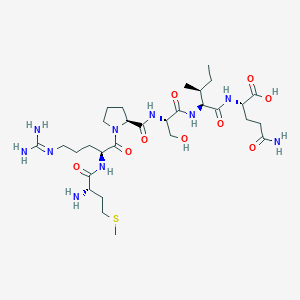
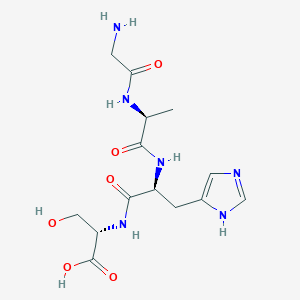
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
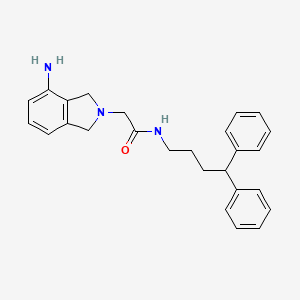
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
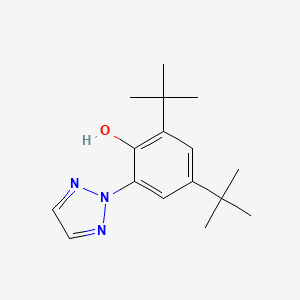
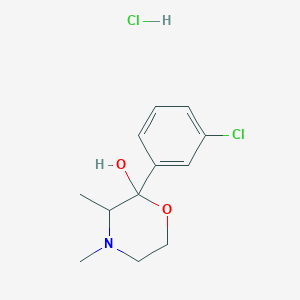
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)

